molecular formula C6H8Cl3N3 B2790722 3H-Imidazo[4,5-b]pyridine hydrochloride CAS No. 929190-98-7

3H-Imidazo[4,5-b]pyridine hydrochloride

Cat. No.: B2790722
CAS No.: 929190-98-7
M. Wt: 228.5 g/mol
InChI Key: OBSDJSLDFMXCJA-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-b]pyridine hydrochloride is a chemical compound supplied for research purposes. This product is provided as a solid and is for Research Use Only. It is not intended for diagnostic or therapeutic uses. The 3H-imidazo[4,5-b]pyridine ring system is a valuable scaffold in medicinal chemistry. Scientific research has explored derivatives of this core structure for their potential biological activities. Studies indicate that diaryl-substituted 3H-imidazo[4,5-b]pyridine derivatives show moderate cytotoxic activity against a panel of human cancer cell lines, including MCF-7, MDA-MB-468, and K562 cells . Furthermore, certain derivatives have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating a binding mode similar to the anti-inflammatory drug celecoxib, which suggests potential for the development of new anti-inflammatory agents . This combination of potential anticancer and anti-inflammatory properties makes the 3H-imidazo[4,5-b]pyridine structure a promising pharmacophore for ongoing drug discovery efforts. Researchers are advised to consult the Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

929190-98-7

Molecular Formula

C6H8Cl3N3

Molecular Weight

228.5 g/mol

IUPAC Name

1H-imidazo[4,5-b]pyridine;trihydrochloride

InChI

InChI=1S/C6H5N3.3ClH/c1-2-5-6(7-3-1)9-4-8-5;;;/h1-4H,(H,7,8,9);3*1H

InChI Key

OBSDJSLDFMXCJA-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N=CN2.Cl

Canonical SMILES

C1=CC2=C(N=C1)N=CN2.Cl.Cl.Cl

solubility

not available

Origin of Product

United States

Chemical Reactions Analysis

3H-Imidazo[4,5-b]pyridine hydrochloride undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the ring system .

Scientific Research Applications

3H-Imidazo[4,5-b]pyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Imidazo[4,5-b]pyridine hydrochloride involves its interaction with various molecular targets. For instance, it can act as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA in the central nervous system . Additionally, it can inhibit enzymes such as aromatase, which is involved in the biosynthesis of estrogens . The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development.

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazo-Pyridine Derivatives

Compound Name Ring Junction Position Key Substituents Molecular Formula CAS Number
3H-Imidazo[4,5-b]pyridine HCl 4,5-b Chloromethyl group C₇H₇Cl₂N₃ 24638-21-9
3H-Imidazo[4,5-c]pyridine 4,5-c None (parent structure) C₆H₅N₃ 272-97-9
Imidazo[1,2-a]pyridine 1,2-a Varied (e.g., amine groups) C₇H₆N₂ 274-76-0
PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) 4,5-b Methyl, phenyl, amino groups C₁₂H₁₂N₄ 105650-23-5

Key Differences :

  • Ring Junction : The position of the fused imidazole ring (e.g., 4,5-b vs. 4,5-c) alters electronic properties and binding affinity. For instance, 3H-Imidazo[4,5-c]pyridine has a topological polar surface area (TPSA) of 41.6 Ų , compared to 35.9 Ų for the 4,5-b isomer, impacting solubility and membrane permeability .
  • Substituents : Chloromethyl and hydrochloride groups in 3H-Imidazo[4,5-b]pyridine HCl enhance its reactivity and pharmaceutical utility compared to unsubstituted analogs .

Key Findings :

  • Anticancer Potential: 2,3-Diaryl-substituted 3H-Imidazo[4,5-b]pyridine derivatives exhibit moderate cytotoxicity (IC₅₀: 9.2 µM against COX-2) and bind similarly to celecoxib in docking studies .
  • Safety Contrasts: PhIP, a structurally related compound, is mutagenic and carcinogenic, highlighting the importance of substituent modifications for therapeutic safety .

Key Observations :

  • Reaction Efficiency : Na₂S₂O₄-based methods for 3H-Imidazo[4,5-b]pyridine HCl achieve higher yields (~71%) compared to Mannich base syntheses (~47-65%) .
  • Solubility : The hydrochloride salt form significantly improves aqueous solubility, critical for drug delivery .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3H-Imidazo[4,5-b]pyridine hydrochloride, and how can reaction conditions be controlled to improve yield and purity?

  • Methodology : Synthesis typically involves cyclization reactions starting from pyridine derivatives, with careful control of temperature (e.g., 60–80°C) and pH (neutral to slightly acidic conditions). Key intermediates are purified via column chromatography, and the final product is characterized using NMR (¹H/¹³C), MS, and IR spectroscopy to confirm structural integrity . For hydrochloride salt formation, stoichiometric HCl is introduced in anhydrous ethanol under reflux .

Q. How is the biological activity of this compound assessed, and what are the key parameters for evaluating potency?

  • Methodology : Biological activity is evaluated using kinase inhibition assays (e.g., c-Met kinase) with IC₅₀ values measured via fluorescence polarization or radiometric methods. Dose-response curves are generated to determine selectivity over off-target kinases. Cell-based assays (e.g., proliferation inhibition in cancer lines) complement biochemical data, with results normalized to positive controls like staurosporine .

Q. Why is the hydrochloride salt form preferred in biological studies, and how does it influence solubility and bioavailability?

  • Methodology : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) by increasing polarity. Solubility is quantified via UV-Vis spectroscopy in PBS (pH 7.4) or simulated biological fluids. Comparative studies with freebase analogs show improved pharmacokinetic profiles in rodent models, with bioavailability assessed using LC-MS/MS .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and target interactions of 3H-Imidazo[4,5-b]pyridine derivatives?

  • Methodology : Density Functional Theory (DFT) calculates electronic distribution to predict regioselectivity in substitution reactions (e.g., nitration at the 7-position). Molecular docking (AutoDock Vina) models interactions with kinase ATP-binding pockets, with binding affinity validated by mutagenesis studies (e.g., K1110A mutations in c-Met) .

Q. What structural modifications differentiate this compound from analogs, and how do these affect biological activity?

  • Methodology : Comparative analysis of analogs (e.g., 2-chloro vs. 7-nitro derivatives) via X-ray crystallography reveals steric and electronic effects. For example, chlorine at the 2-position increases lipophilicity (logP measured by HPLC), enhancing membrane permeability, while nitro groups at the 7-position improve kinase binding through hydrogen-bond interactions .

Q. What challenges arise in formulating this compound for in vivo studies, and how are stability issues addressed?

  • Methodology : Hydrolysis susceptibility in physiological buffers is mitigated using lyophilization or encapsulation in PEGylated liposomes. Stability is monitored via accelerated degradation studies (40°C/75% RH for 6 months) with HPLC purity checks. Patent formulations often include co-solvents (e.g., cyclodextrins) to prevent aggregation .

Q. How do mechanistic studies resolve contradictions in reported kinase inhibition data for imidazo[4,5-b]pyridine derivatives?

  • Methodology : Contradictions arise from assay variability (e.g., ATP concentration differences). Standardized protocols (e.g., fixed 1 mM ATP in kinase assays) and orthogonal methods (e.g., SPR for binding kinetics) clarify discrepancies. Meta-analyses of IC₅₀ values across studies identify outliers due to impurity interference .

Q. What thermal analysis techniques are used to characterize this compound, and how do results inform storage conditions?

  • Methodology : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) determine decomposition onset temperatures (typically >200°C) and phase transitions. Data recommend storage at −20°C under inert gas (argon) to prevent hygroscopic degradation .

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